59LXR6H1IT

Description

Contemporary Significance of Impurity Profiling in Pharmaceutical Development and Manufacturing

Impurity profiling has become an indispensable component of pharmaceutical development, quality control, and regulatory compliance. nih.gov It involves the systematic analysis and characterization of unwanted chemicals that may be present in APIs and drug products. These impurities can originate from various sources, including synthesis processes, raw materials, excipients, or degradation of the drug substance. nih.gov

The importance of impurity profiling is underscored by its role in ensuring the safety, efficacy, quality, and stability of pharmaceutical products. nih.gov Unidentified or uncontrolled impurities, even in small amounts, can pose significant health risks, including toxicity, mutagenicity, or carcinogenicity. nih.gov Regulatory bodies worldwide, such as the ICH and USFDA, emphasize the mandatory requirement for comprehensive impurity profiling in new drug applications and throughout the product lifecycle.

Beyond safety, impurity profiling aids in process optimization during drug development by revealing the impact of different parameters on impurity formation. It also plays a crucial role in validating analytical methods used for detecting and quantifying impurities, thereby ensuring accuracy and reliability in quality control.

Overview of Steroidal Progestins and Their Synthetic Derivatives

Progestogens are a class of natural or synthetic steroid hormones that exert their effects by binding to and activating progesterone (B1679170) receptors. Progesterone is the primary endogenous progestogen. Progestins, on the other hand, are synthetic compounds designed to mimic the actions of progesterone and are widely used in various medical applications, including contraception and hormone replacement therapy.

Synthetic progestins are broadly classified based on their chemical structure, often related to either progesterone (pregnanes) or testosterone (B1683101) (estranes and gonanes). Levonorgestrel (B1675169) is a well-known example of a synthetic progestin belonging to the gonane (B1236691) group, characterized by an ethyl group at carbon 13 and an ethinyl group at carbon 17 of the steroid nucleus. These synthetic derivatives often exhibit different pharmacological properties compared to natural progesterone.

Classification and Identification of Δ8(14)-Levonorgestrel as a Process Impurity in Levonorgestrel Production

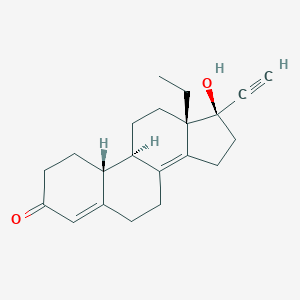

Δ8(14)-Levonorgestrel (UNII: 59LXR6H1IT, CAS: 1260525-53-8) is identified as a process impurity that can arise during the synthesis of Levonorgestrel. Process impurities are unintended substances that are introduced or generated during the chemical synthesis or manufacturing process of an API. Its presence in Levonorgestrel is acknowledged in pharmaceutical quality standards, such as the European Pharmacopoeia, where it may be listed as Levonorgestrel EP Impurity A.

Structure

3D Structure

Properties

IUPAC Name |

(9R,10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIGNQOCLJHWTGZ-JWWGGVBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260525-53-8 | |

| Record name | 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one, (17alpha)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260525538 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13-ETHYL-17-HYDROXY-18,19-DINORPREGNA-4,8(14)-DIEN-20-YN-3-ONE, (17.ALPHA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LXR6H1IT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Stereochemical Considerations of Δ8 14 Levonorgestrel

Advanced Spectroscopic Techniques for Definitive Structural Characterization

Advanced spectroscopic methods play a vital role in confirming the structure of organic compounds like Δ8(14)-Levonorgestrel. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely employed for this purpose. lehigh.eduuii.ac.iduci.eduarxiv.org

IR Spectroscopy: IR spectroscopy is used to identify the functional groups present in Δ8(14)-Levonorgestrel by analyzing the absorption of infrared radiation at specific wavenumbers. lehigh.eduuii.ac.id Characteristic absorption bands for carbonyl groups (C=O), hydroxyl groups (O-H), and carbon-carbon double bonds (C=C) provide supportive evidence for the proposed structure. lehigh.eduuii.ac.id FTIR (Fourier Transform Infrared) spectroscopy offers greater efficiency and convenience in analysis. uii.ac.id

Mass Spectrometry: Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution MS can determine the exact molecular formula, which is essential for structural confirmation. lehigh.edu The fragmentation pattern obtained from techniques like electron ionization (EI) or electrospray ionization (ESI) can provide clues about the substructures present in the molecule. uci.edu

These spectroscopic techniques, often used in combination, allow for the comprehensive structural characterization of Δ8(14)-Levonorgestrel, confirming the presence of the steroid nucleus, the Δ8(14) double bond, and the various substituents. lehigh.eduuci.edu

Analysis of Chirality and Defined Stereocenters within the Steroidal Framework of Δ8(14)-Levonorgestrel

Chirality is a fundamental stereochemical property that describes a molecule or ion that cannot be superposed on its mirror image. wikipedia.org Chiral molecules exist as stereoisomers called enantiomers. wikipedia.org Stereocenters, often carbon atoms bonded to four distinct groups, are common sources of chirality in organic compounds. wikipedia.orgyoutube.com The configuration of stereocenters is assigned using the Cahn-Ingold-Prelog rules, designating them as either (R) or (S). libretexts.org

Conformational Analysis and Molecular Dynamics Studies of Δ8(14)-Levonorgestrel

Conformational analysis involves the study of the different spatial arrangements of a molecule that can be interconverted by rotation about single bonds. Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscape and dynamic behavior of molecules over time. chemrxiv.orgbiorxiv.orgnih.gov

For a rigid polycyclic system like a steroid, the conformational flexibility is more limited compared to open-chain molecules. However, different ring conformations (e.g., chair, boat forms in cyclohexane (B81311) rings) and the orientation of substituents can still lead to various low-energy conformers. The presence of the Δ8(14) double bond introduces rigidity and planarity around that specific region of the molecule.

Synthetic Pathways and Mechanistic Formation of Δ8 14 Levonorgestrel

Deliberate Chemical Synthesis Routes to Δ8(14)-Levonorgestrel and Related Impurities

While the primary context of Δ8(14)-Levonorgestrel is its presence as an impurity in Levonorgestrel (B1675169) synthesis, there are deliberate chemical synthesis routes that can lead to its formation or the formation of related steroid impurities. The synthesis of various steroid derivatives often involves complex multi-step reaction schemes and specific precursor chemistry.

Precursor Chemistry and Multi-Step Reaction Schemes

The synthesis of steroids, including those structurally related to Levonorgestrel and its impurities like Δ8(14)-Levonorgestrel, typically starts from readily available steroid precursors. These syntheses involve a series of reactions such as alkylations, oxidations, reductions, and the introduction of unsaturation. For instance, the synthesis of Levonorgestrel itself commonly begins with a methoxydienone (B195248) precursor. google.comgoogle.com Ethynylation of this precursor, followed by hydrolysis, yields Levonorgestrel. google.comgoogle.com Variations in these multi-step schemes, including the specific reagents and reaction conditions employed, can influence the formation of unintended byproducts such as Δ8(14)-Levonorgestrel.

Research into the synthesis of various steroid isomers and derivatives highlights the intricate nature of these pathways. Studies on the synthesis of drospirenone (B1670955) isomers, for example, demonstrate the use of multi-step routes starting from a 3β-hydroxyandrost-5-en-17-one precursor. researchgate.net Similarly, investigations into the synthesis of Δ8-steroids and their isomers have been reported, indicating that specific conditions can be employed to target unsaturation at different positions of the steroid core. upenn.edu

Role of Catalyst Selection and Reaction Parameter Optimization in Synthesis

The selection of catalysts and the optimization of reaction parameters are crucial in directing the outcome of steroid synthesis and minimizing the formation of unwanted impurities. In the synthesis of Levonorgestrel, for instance, the ethynylation step often involves the use of lithium acetylide in a solvent like tetrahydrofuran. google.comgoogle.com The subsequent hydrolysis of the dienol ether intermediate to yield Levonorgestrel is typically carried out using an acid catalyst. google.comgoogle.com

Studies have shown that the choice of acid and solvent during the hydrolysis step can significantly impact the purity of the final Levonorgestrel product and the level of impurities like the "O-impurity," which is likely related to Δ8(14)-Levonorgestrel or similar structures. google.comgoogle.com For example, hydrolysis with concentrated HCl in methanol (B129727) and water has been reported to result in Levonorgestrel containing the O-impurity. google.com Conversely, using an acid in an aprotic solvent for hydrolysis has been found to yield Levonorgestrel with impurity levels below the detection limit. google.com

Reaction parameters such as temperature, reaction time, and the ratio of reactants and solvents also play a critical role. Optimized conditions are sought to favor the desired reaction pathway leading to Levonorgestrel while suppressing side reactions that could generate impurities. google.comgoogle.com

Mechanisms of Δ8(14)-Levonorgestrel Formation During Levonorgestrel Synthesis

The formation of Δ8(14)-Levonorgestrel during the synthesis of Levonorgestrel is a critical aspect of process control in pharmaceutical manufacturing. It is considered a process-related impurity.

Specific Reaction Conditions and Intermediates Leading to Impurity Generation

The formation of Δ8(14)-Levonorgestrel is often linked to specific reaction conditions, particularly during the hydrolysis step of the Levonorgestrel synthesis. The synthesis typically involves the hydrolysis of a dienol ether intermediate, such as 13-ethyl-3-methoxy-17α-ethynyl-gona-2,5(10)-dien-17β-ol. google.comgoogle.com

One proposed mechanism for the formation of impurities like the O-impurity (potentially Δ8(14)-Levonorgestrel) involves the addition of a solvent, such as methanol, across a double bond during the hydrolysis of the dienol ether intermediate. google.com This suggests that the reaction conditions, including the presence of protic solvents and the acidic environment, can facilitate side reactions leading to the undesired isomerization or addition products.

The structure of Δ8(14)-Levonorgestrel features a double bond between the C8 and C14 positions of the steroid nucleus. Its formation during Levonorgestrel synthesis (which has a Δ4 double bond) implies a rearrangement or alternative reaction pathway occurring alongside the intended transformation.

Identification and Characterization of Δ8(14)-Levonorgestrel as a Byproduct in Industrial Processes

Δ8(14)-Levonorgestrel is identified as a byproduct in the industrial manufacturing of Levonorgestrel and is listed as Levonorgestrel EP Impurity A. lookchem.com Its presence in the final product is monitored for quality control and assurance purposes. lookchem.com

Advanced analytical techniques are employed for the identification and characterization of impurities in pharmaceutical products. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) are commonly used methods for assessing the purity of Levonorgestrel and quantifying the levels of impurities like Δ8(14)-Levonorgestrel. Standard reference materials for impurities are essential for accurate quantification and method validation in quality control laboratories. dalton.com

Data from analytical testing can reveal the levels of Δ8(14)-Levonorgestrel present in crude Levonorgestrel obtained from different synthesis processes. For example, one prior art method involving hydrolysis with hydrochloric acid in methanol resulted in Levonorgestrel containing the O-impurity up to 0.29%. google.com

Process Development Strategies for Mitigating Δ8(14)-Levonorgestrel Formation in Levonorgestrel Manufacturing

Minimizing the formation of Δ8(14)-Levonorgestrel and other impurities is a key objective in the process development for Levonorgestrel manufacturing to ensure product quality and meet regulatory standards. lookchem.com

Strategies for mitigating the formation of Δ8(14)-Levonorgestrel often focus on modifying the reaction conditions, particularly during the hydrolysis of the dienol ether intermediate. Research has demonstrated that carrying out the hydrolysis in an aprotic solvent with an acid can significantly reduce or eliminate the formation of the O-impurity. google.com

Different mineral acids, such as hydrochloric acid, sulfuric acid, phosphoric acid, nitric acid, and perchloric acid, can be used in aprotic solvents for hydrolysis. google.com The molar ratio of the acid to the dienol ether and the reaction temperature and time are also critical parameters that are optimized to minimize impurity formation while maximizing the yield of the desired product. google.com

Purification strategies are also employed to reduce the levels of Δ8(14)-Levonorgestrel in crude Levonorgestrel. Treatment of crude Levonorgestrel containing the O-impurity with a mineral acid in an aprotic solvent has been shown to be effective in reducing the impurity content. google.com Recrystallization from suitable solvents is another common purification technique used to obtain highly pure Levonorgestrel. google.comgoogle.com

Advanced Analytical Methodologies for the Detection, Separation, and Quantification of Δ8 14 Levonorgestrel

Chromatographic Techniques for High-Resolution Separation and Purity Assessment

Chromatographic techniques are essential for separating Δ8(14)-Levonorgestrel from Levonorgestrel (B1675169) and other potential impurities, allowing for their individual detection and quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Levonorgestrel and its related substances, including Δ8(14)-Levonorgestrel. jddtonline.infohumanjournals.com Method development for impurity profiling involves optimizing parameters such as the stationary phase, mobile phase composition, flow rate, and detection wavelength to achieve adequate separation of the target impurity from the main compound and other potential impurities. jddtonline.infoijcrt.org

Reverse-phase HPLC (RP-HPLC) methods are commonly employed for the analysis of Levonorgestrel. nih.govneliti.com For example, one validated RP-HPLC method for Levonorgestrel utilized a C18 column (150 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile (B52724) and water (50:50, v/v) at a flow rate of 1.0 mL/min, with detection at 241 nm. This method achieved a retention time of approximately 8.5 minutes for Levonorgestrel. nih.gov Another RP-HPLC method for Levonorgestrel in pharmaceutical dosage forms used a Hypersil ODS C-18 column (125 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile:water (50:50, v/v) at a flow rate of 1 mL/min, detecting effluents at 243 nm. This method showed a peak at a retention time of 4.3 minutes for Levonorgestrel. neliti.com

Validation of HPLC methods for impurity profiling is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). jddtonline.infoijcrt.orgnih.gov Validation parameters typically include accuracy, precision, linearity, limit of detection (LOD), limit of quantification (LOQ), specificity, ruggedness, and robustness. jddtonline.infoijcrt.orgneliti.com Specificity is crucial to ensure that the method can distinctly identify and quantify impurities without interference from other components in the sample matrix. ijcrt.org

In the context of Levonorgestrel and its impurities, including Δ8(14)-Levonorgestrel, HPLC methods have been developed to separate and quantify various related substances, which may be process impurities or degradation products. jddtonline.infohumanjournals.com The selection of detection wavelength is often based on the UV absorbance characteristics of Levonorgestrel and its impurities. For instance, a wavelength of 254 nm has been finalized for Levonorgestrel and its unknown impurities, while 210 nm is used for Ethinylestradiol and its impurities in combination products. jddtonline.info

Data from method validation studies provide key performance characteristics:

| Parameter | Levonorgestrel (Example 1) nih.gov | Levonorgestrel (Example 2) neliti.com |

| Linearity Range | 2.6 - 15.6 µg/mL | 1.2 - 9.0 µg/ml |

| Correlation Coefficient (r) | 0.9999 | 0.9999 |

| Precision (% RSD) | < 2% | Within acceptable limits |

| Accuracy (% Recovery) | 99.78 - 100.0% | 98.88 - 100.37 % |

| LOD | Not specified | 0.12 µg/ml |

| LOQ | Not specified | 0.38 µg/ml |

| Retention Time | 8.5 ± 0.3 min | 4.3 min |

These examples highlight the successful application of RP-HPLC for the quantitative analysis of Levonorgestrel, and similar approaches are applicable for the determination of impurities like Δ8(14)-Levonorgestrel. Impurities are typically quantified against a diluted standard area of the main compound at the respective wavelength. humanjournals.com

Ultra-High Performance Liquid Chromatography (UHPLC) for Enhanced Separation Efficiency

Ultra-High Performance Liquid Chromatography (UHPLC) offers enhanced separation efficiency and speed compared to conventional HPLC, primarily due to the use of smaller particle size columns and higher operating pressures. This can lead to sharper peaks, improved resolution, and reduced analysis times, which are advantageous for complex impurity profiles. nih.govljmu.ac.uk

UHPLC has been applied to the analysis of various compounds, including steroids and cannabinoids, demonstrating its capability for separating closely related structures. researchgate.netsigmaaldrich.comrestek.comwaters.com While specific studies focusing solely on UHPLC for Δ8(14)-Levonorgestrel were not extensively found, the principles and demonstrated applications of UHPLC for separating structurally similar compounds suggest its high potential for the efficient separation of Δ8(14)-Levonorgestrel from Levonorgestrel and other impurities. nih.govljmu.ac.uk

UHPLC systems typically utilize columns packed with particles smaller than 2 μm, such as 1.8 μm particles, resulting in higher pressures but significantly improved chromatographic resolution and faster run times. nih.govrestek.com For instance, in the analysis of benzodiazepines, UHPLC reduced routine runtimes from 40 minutes (HPLC) to 15 minutes while decreasing flow rate and solvent consumption. nih.gov The use of UHPLC coupled with mass spectrometry (UHPLC-MS/MS) is considered a highly sensitive and selective method for the analysis of compounds like Levonorgestrel, particularly in complex matrices such as biological samples, due to its ability to overcome challenges like cross-reactivity encountered with other methods. nih.govnih.gov

Gas Chromatography (GC) Applications and Complementary Techniques

Gas Chromatography (GC) is another powerful chromatographic technique that can be used for the analysis of volatile or semi-volatile organic compounds. While Levonorgestrel and its impurities might require derivatization to be suitable for GC analysis, GC, particularly when coupled with mass spectrometry (GC-MS), is a recognized confirmatory method in analytical chemistry. fda.govfda.gov

GC-MS is often used for the identification and quantification of various substances, including steroids and cannabinoids, which share structural similarities with Levonorgestrel and its impurities. caymanchem.commdpi.comresearchgate.netsepscience.com For example, GC-MS has been used in the analysis of cannabinoids in cannabis samples. mdpi.com The coupling of GC with MS provides a hyphenated technique that offers both chromatographic separation and mass spectral identification, enhancing the confidence in the identification of analytes. fda.govfda.gov

GC applications for compounds like Levonorgestrel often involve sample preparation techniques to ensure volatility and thermal stability. While GC might be less common than HPLC or UHPLC for routine impurity profiling of Levonorgestrel in pharmaceutical formulations due to the need for derivatization, it can serve as a complementary technique, particularly for confirming the identity of specific impurities or for analyzing samples where GC is the preferred method.

Mass Spectrometry (MS) for Comprehensive Impurity Identification and Quantification

Mass Spectrometry (MS) provides crucial information about the mass-to-charge ratio of analytes and their fragments, enabling definitive identification and accurate quantification of Δ8(14)-Levonorgestrel and other impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Resolution Mass Spectrometry (HRMS)

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version, LC-MS/MS, are widely recognized as preferred confirmatory methods for the analysis of various compounds, including pharmaceuticals and their impurities. fda.govfda.govmedicaldistributiongroup.com LC-MS/MS combines the separation power of LC with the high sensitivity and selectivity of MS/MS, making it particularly suitable for the analysis of complex samples and the detection of trace impurities. researchgate.netnih.govnih.gov

For Levonorgestrel, LC-MS/MS methods have been developed and validated for its quantification in biological matrices such as plasma. nih.govnih.govresearchgate.net These methods often utilize electrospray ionization (ESI) in positive ion mode, which is related to the basic properties of Levonorgestrel. nih.govresearchgate.net The protonated molecular ion [M+H]⁺ is typically observed, followed by fragmentation in the tandem mass spectrometer. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS), often coupled with LC (LC-HRMS), provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. mdpi.comnih.gov This is invaluable for the identification of unknown impurities, including process-related impurities like Δ8(14)-Levonorgestrel, by matching experimental accurate masses to theoretical masses of potential structures. mdpi.com LC-HRMS methods have been developed for the sensitive detection of trace levels of Levonorgestrel in serum, demonstrating low limits of quantification and detection. nih.gov

The combination of LC separation with HRMS detection offers a powerful tool for comprehensive impurity profiling, enabling the detection and identification of a wide range of impurities, including those present at very low concentrations. mdpi.comnih.gov

Analysis of Fragmentation Pathways and Isotopic Profiling

Understanding the fragmentation pathways of Δ8(14)-Levonorgestrel under mass spectrometry conditions is essential for its definitive identification and for developing sensitive and selective MS/MS methods. Fragmentation occurs when the parent ion breaks down into smaller characteristic product ions in the mass spectrometer. mdpi.comnih.govwvu.edu

While specific fragmentation pathways for Δ8(14)-Levonorgestrel were not detailed in the search results, studies on the fragmentation of structurally related steroids and other organic molecules provide insights into potential fragmentation patterns. mdpi.comnih.govwvu.edunih.govresearchgate.net Fragmentation pathways can be influenced by the ionization technique (e.g., ESI, APCI) and the collision energy applied in tandem MS experiments. researchgate.netmdpi.comnih.gov Analyzing these fragmentation patterns helps in selecting appropriate precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions in LC-MS/MS, which enhances method specificity and sensitivity. researchgate.netresearchgate.net

Isotopic profiling, which involves analyzing the natural abundance of isotopes in the molecular ion and its fragments, can further aid in confirming the elemental composition of the analyte and impurities. wvu.edu High-resolution mass spectrometers are capable of resolving isotopic peaks, providing valuable information for structural elucidation. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental and indispensable tool in the characterization of pharmaceutical compounds, including Δ8(14)-Levonorgestrel (59LXR6H1IT) and its related impurities. Its ability to provide detailed information about the structure and environment of atomic nuclei within a molecule makes it ideally suited for definitive structural confirmation and quantitative analysis. NMR spectroscopy has evolved into an irreplaceable approach for pharmaceutical quality assessment, playing a critical role in unequivocal structure identification as well as structural confirmation of process and/or degradation impurities conicet.gov.ar.

For Δ8(14)-Levonorgestrel, NMR spectroscopy, including both 1D (¹H, ¹³C) and 2D techniques (such as COSY, HMQC, HMBC, and NOESY), is crucial for assigning specific signals to individual atoms within the molecule, thereby confirming its structure and the position of the double bond at the Δ8(14) position. This is particularly important for distinguishing it from isomeric impurities. The highly specific spectra obtained by NMR allow for global information about the sample in a single analysis conicet.gov.ar.

Beyond structural elucidation, quantitative NMR (qNMR) spectroscopy has gained prominence for the purity assessment of small organic molecules, complementing the identification of potential impurities conicet.gov.ar. qNMR enables the direct quantification of components in a mixture by relating the intensity of NMR signals to the molar concentration of the analyte. This technique is highly regarded because it does not require a reference standard of the analyte itself for quantification, relying instead on an accurately weighed internal standard with well-separated signals. The sensitivity and accuracy of quantitative results obtained by qNMR are considered suitable for controlling low-level impurities and are often as reliable and precise as those obtained by chromatographic techniques conicet.gov.ar. Therefore, qNMR can be applied to determine the purity of Δ8(14)-Levonorgestrel and to quantify the levels of known and even unknown impurities present in a sample without the need for their physical separation beforehand conicet.gov.ar.

Development and Application of Orthogonal Analytical Approaches for Robust Impurity Characterization

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), often coupled with various detectors, are cornerstones of impurity analysis for Δ8(14)-Levonorgestrel. Reversed-phase HPLC methods with UV detection are commonly employed and validated for specificity, linearity, precision, and accuracy in quantifying related impurities . LC methods coupled with UV or Mass Spectrometry (MS) detection are validated based on mass balance and impurity profiling, forming a cornerstone of stability testing chromatographyonline.com.

To achieve robust characterization, these chromatographic methods are often coupled with spectroscopic techniques, creating powerful hyphenated systems. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are invaluable for the identification and structural elucidation of impurities, even at trace levels conicet.gov.arnih.govamericanpharmaceuticalreview.com. LC-MS, particularly with high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), provides detailed information on the molecular weight and fragmentation patterns of impurities, which is critical for determining their elemental composition and structural assignments americanpharmaceuticalreview.com.

The application of orthogonal techniques ensures a more complete understanding of the impurity profile of Δ8(14)-Levonorgestrel. For example, while HPLC-UV can quantify known impurities with chromophores, LC-MS can detect and identify impurities that may not have strong UV absorbance or are present at very low concentrations. Similarly, combining chromatographic separation with NMR detection (LC-NMR) offers a powerful approach for the characterization of complex mixtures, providing both separation and detailed structural information conicet.gov.ar. Although LC-NMR can be less sensitive than LC-MS, it offers unique structural insights.

The strategic combination of techniques such as RP-HPLC for purity analysis, potentially coupled with MS for identification, and supported by NMR for definitive structural confirmation of isolated or prominent impurities, exemplifies an orthogonal approach for robust impurity characterization of Δ8(14)-Levonorgestrel. This multi-faceted analytical strategy is crucial for meeting regulatory requirements and ensuring the quality and purity of the drug substance lcms.czamericanpharmaceuticalreview.com.

Regulatory Compliance and Quality Control Aspects of Δ8 14 Levonorgestrel in Pharmaceutical Production

Adherence to International Conference on Harmonisation (ICH) Guidelines for Impurities in New Drug Substances and Products

The International Conference on Harmonisation (ICH) provides a set of guidelines aimed at standardizing regulatory requirements for pharmaceutical products across different regions. ICH guidelines, particularly those in the Q3 series (ICH Q3A and Q3B), address impurities in new drug substances and products, respectively. These guidelines define thresholds for reporting, identification, and qualification of impurities, based on the maximum daily dose of the drug. lcms.cz Pharmaceutical manufacturers are required to identify potential impurities, such as Δ8(14)-Levonorgestrel, that may arise during the synthesis, purification, or storage of levonorgestrel (B1675169). jddtonline.info The levels of these impurities must be controlled below the established qualification thresholds to ensure patient safety. The ICH guidelines provide a framework for the development and validation of analytical methods capable of detecting and quantifying these impurities. lcms.czjddtonline.info

Role of Pharmacopoeial Monographs and Standards (e.g., European Pharmacopoeia) for Levonorgestrel Impurities

Pharmacopoeias, such as the European Pharmacopoeia (Ph. Eur.), play a critical role in setting mandatory public standards for the quality of pharmaceutical substances and products. retsinformation.dk Monographs for APIs like Levonorgestrel include specific tests and acceptance criteria for related substances and impurities, which may encompass Δ8(14)-Levonorgestrel. These monographs often describe or reference validated analytical methods, such as high-performance liquid chromatography (HPLC), for the determination of impurities. jddtonline.infonih.gov Adherence to pharmacopoeial standards is a legal requirement in many regions and ensures that drug substances and products meet defined quality attributes. The European Pharmacopoeia lists specific reference standards for levonorgestrel impurities, which are essential for conducting the tests described in the monograph. who.int

Utilization of Δ8(14)-Levonorgestrel as a Certified Reference Standard in Analytical Quality Control

Certified Reference Standards (CRSs) are indispensable tools in pharmaceutical quality control. They are highly characterized materials used to calibrate analytical equipment, validate analytical methods, and quantify impurities in drug substances and products. Δ8(14)-Levonorgestrel, as a known potential impurity of levonorgestrel, is utilized as a certified reference standard by pharmacopoeias and other standard-setting organizations. who.intlgcstandards.comlgcstandards.com The availability of a well-characterized CRS for Δ8(14)-Levonorgestrel is crucial for accurate identification and quantification of this impurity in levonorgestrel samples. This ensures the reliability of analytical testing and compliance with regulatory limits. Using a CRS helps to ensure the accuracy and comparability of results across different laboratories and batches of drug product. jddtonline.info

Implementation of Quality by Design (QbD) Principles for Impurity Control and Product Quality Assurance

Quality by Design (QbD) is a systematic approach to pharmaceutical development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. researchgate.netresearchgate.net Implementing QbD principles in the manufacturing of levonorgestrel involves identifying potential sources of impurities, including Δ8(14)-Levonorgestrel, and understanding the factors that may influence their formation and levels. researchgate.net This includes evaluating critical material attributes of raw materials and intermediates, as well as critical process parameters during synthesis and purification. nih.gov

By applying QbD, manufacturers can proactively design processes that minimize the formation of Δ8(14)-Levonorgestrel and ensure its control within acceptable limits. researchgate.net This might involve optimizing reaction conditions, purification steps, and storage conditions. nih.gov Analytical Quality by Design (AQbD), a subset of QbD, focuses on developing analytical methods that are robust and reliable for their intended purpose, such as impurity testing. researchgate.netresearchgate.netmdpi.com This systematic approach to method development helps to ensure the accurate and consistent quantification of impurities like Δ8(14)-Levonorgestrel throughout the product lifecycle. researchgate.net The implementation of QbD principles leads to a higher degree of confidence in the quality of the final drug product. researchgate.net

Chemical Reactivity, Degradation Pathways, and Stability Studies of Δ8 14 Levonorgestrel

Interactions of Δ8(14)-Levonorgestrel with Solvents and Reagents during Synthetic and Formulation Processes

Δ8(14)-Levonorgestrel's identification as a "Process Impurity as per DMF" indicates its relevance within the synthetic routes of Levonorgestrel (B1675169) or Norgestrel researchgate.net. This suggests it can be formed through specific reactions or transformations involving solvents and reagents used in these processes. While the precise reactions leading to its formation are not explicitly detailed in the search results, its presence as an impurity implies interactions with the chemical environment during synthesis.

The compound's chemical structure, with the dienone system and the alkyne group, suggests potential reactivity with various reagents. However, specific studies on its interactions with common pharmaceutical solvents and reagents during formulation development are not provided in the search results. Its use in research and development for studying the effects of impurities on the stability of Norgestrel-based products implies that its chemical behavior in different matrices is of interest lookchem.com.

Development of Stability-Indicating Analytical Methods Specific to Δ8(14)-Levonorgestrel

The need to monitor Δ8(14)-Levonorgestrel as an impurity in Levonorgestrel and Norgestrel necessitates the development of analytical methods capable of its detection and quantification. Stability-indicating methods are crucial for separating and quantifying an active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.

Several analytical techniques are employed for the analysis of steroids, including Levonorgestrel and its related substances. High-Performance Liquid Chromatography (HPLC), often coupled with UV detection (HPLC-UV), is a widely used method for the determination of Levonorgestrel and its impurities researchgate.netmdpi.com. Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also utilized, particularly for confirmatory analysis and when higher sensitivity and specificity are required windows.netfda.gov.

Stability-indicating HPLC methods for Levonorgestrel often include the separation and detection of various impurities, among which Δ8(14)-Levonorgestrel (listed as Δ 8(14) Levonorgestrel or (+/-)-Levonorgestrel EP Impurity A) is specifically mentioned researchgate.net. The development of such methods involves optimizing chromatographic conditions (e.g., mobile phase composition, stationary phase) to achieve adequate separation of the main compound from its related substances, including process impurities like Δ8(14)-Levonorgestrel researchgate.net.

For instance, a stability-indicating method for Levonorgestrel and Ethinyl Estradiol tablets mentions Δ8(14)-Levonorgestrel as a process impurity and details chromatographic parameters for the separation of various impurities researchgate.net. This highlights the importance of specific analytical methods to control the levels of Δ8(14)-Levonorgestrel in pharmaceutical products containing Levonorgestrel or Norgestrel. researchgate.net.

The development of these methods ensures the quality and purity of the final drug product by allowing for the monitoring of impurities, including Δ8(14)-Levonorgestrel, throughout the manufacturing process and during stability studies of the drug product.

Computational Chemistry and in Silico Modeling of Δ8 14 Levonorgestrel

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in characterizing the fundamental electronic properties of molecules like Δ8(14)-Levonorgestrel. These calculations solve approximations of the Schrödinger equation to provide a detailed picture of the electron distribution, which in turn governs the molecule's reactivity and spectroscopic behavior.

Key electronic properties that can be determined include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical stability and reactivity. A larger gap generally implies higher stability and lower reactivity. Furthermore, the spatial distribution of these frontier orbitals can pinpoint the likely sites for nucleophilic and electrophilic attack.

Table 1: Predicted Electronic and Spectroscopic Properties of Δ8(14)-Levonorgestrel (Illustrative Data)

| Property | Calculated Value | Method |

| HOMO Energy | -6.5 eV | DFT/B3LYP |

| LUMO Energy | -0.8 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP |

| Dipole Moment | 2.1 D | DFT/B3LYP |

| Predicted ¹³C NMR Chemical Shift (C=O) | 198 ppm | GIAO/DFT |

| Predicted ¹H NMR Chemical Shift (ethynyl-H) | 2.5 ppm | GIAO/DFT |

Molecular Simulations for Understanding Conformational Dynamics and Potential Interactions within Chemical Environments

While quantum chemical calculations provide a static picture of a molecule, molecular simulations, particularly molecular dynamics (MD), offer a dynamic view of its behavior over time. MD simulations model the movements of atoms and molecules based on classical mechanics, providing insights into the conformational flexibility and intermolecular interactions of Δ8(14)-Levonorgestrel in various environments, such as in solution or interacting with biological macromolecules.

A key aspect of these simulations is the analysis of the molecule's conformational landscape. Steroid molecules can adopt various conformations, and understanding the energetically favorable shapes is crucial for predicting their biological activity. MD simulations can explore these different conformations and determine their relative stabilities. The root-mean-square deviation (RMSD) of the atomic positions over time is often calculated to assess the stability of the molecule's structure.

Furthermore, MD simulations can be employed to study the interactions of Δ8(14)-Levonorgestrel with its environment. For example, by simulating the molecule in a solvent box, one can analyze the formation of hydrogen bonds and other non-covalent interactions with solvent molecules. This information is vital for understanding its solubility and transport properties. In a biological context, MD simulations can model the binding of Δ8(14)-Levonorgestrel to its target receptors, providing detailed information about the binding mode and the key interactions that stabilize the complex.

Table 2: Illustrative Molecular Dynamics Simulation Parameters for Δ8(14)-Levonorgestrel in an Aqueous Environment

| Parameter | Description | Typical Value |

| Simulation Time | Total duration of the simulation. | 100 ns |

| Temperature | The temperature at which the simulation is run. | 300 K |

| Pressure | The pressure at which the simulation is run. | 1 atm |

| RMSD | Root-mean-square deviation of the steroid backbone. | 1.5 Å |

| Solvent Accessible Surface Area | The surface area of the molecule accessible to the solvent. | 450 Ų |

Computational Approaches for Predicting Byproduct Formation and Optimizing Reaction Selectivity

The synthesis of a specific steroid isomer like Δ8(14)-Levonorgestrel often involves complex reaction pathways where the formation of undesired byproducts can significantly reduce the yield and purity of the final product. Computational chemistry provides powerful tools to investigate these reaction mechanisms and predict the likelihood of byproduct formation.

By mapping the potential energy surface of a chemical reaction, computational methods can identify the transition states and intermediates involved in the formation of both the desired product and potential byproducts. The activation energies calculated for these different pathways can provide a quantitative measure of their relative rates. A lower activation energy for a particular pathway suggests that it is more kinetically favorable and therefore more likely to occur.

This information is invaluable for optimizing reaction conditions to enhance selectivity. For instance, if a computational study reveals that a particular byproduct is formed through a pathway with a low activation energy, chemists can explore alternative reagents or catalysts that might raise the energy of this pathway, thereby disfavoring the formation of the byproduct. Furthermore, these computational models can help in understanding the role of solvents and other additives in influencing the reaction outcome.

Table 3: Hypothetical Computational Analysis of a Key Synthetic Step for Δ8(14)-Levonorgestrel

| Reaction Pathway | Product | Calculated Activation Energy (kcal/mol) | Predicted Selectivity |

| Pathway A | Δ8(14)-Levonorgestrel | 15.2 | Major Product |

| Pathway B | Δ9(11)-Levonorgestrel | 18.5 | Minor Byproduct |

| Pathway C | Other Isomeric Byproduct | 22.1 | Trace Byproduct |

Emerging Research Avenues and Future Perspectives in Δ8 14 Levonorgestrel Research

Development of Novel and Greener Synthetic Methodologies for Δ8(14)-Levonorgestrel and Related Steroidal Impurities

While specific greener synthetic routes solely for Δ8(14)-Levonorgestrel are not extensively detailed in the provided information, the broader push for greener chemistry in pharmaceutical manufacturing is highly relevant. This involves exploring alternative catalysts, solvents, and reaction conditions that reduce environmental impact. For instance, the use of aprotic solvents and specific acid conditions during the hydrolysis step in Levonorgestrel (B1675169) synthesis has been shown to reduce the content of certain impurities, indicating the potential for optimizing reaction parameters to control impurity profiles wikipedia.org. Future research may explore biocatalysis, flow chemistry, or the use of renewable resources in steroid synthesis to align with green chemistry principles, aiming to inherently reduce the formation of impurities like Δ8(14)-Levonorgestrel at the source.

Advanced Purification and Isolation Techniques for Complex Steroidal Mixtures

The presence of structurally similar impurities, such as Δ8(14)-Levonorgestrel, within steroidal synthesis batches necessitates advanced purification and isolation techniques to achieve the required purity levels for active pharmaceutical ingredients. A variety of chromatographic methods are fundamental in separating complex steroidal mixtures.

Techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Thin-Layer Chromatography (TLC), and Mass Spectrometry (MS), often used in hyphenated forms like GC-MS and LC-MS, are standard tools for analyzing and separating steroids and their impurities. Research continues to refine these methods for improved resolution, sensitivity, and throughput when dealing with complex matrices containing Δ8(14)-Levonorgestrel and other related substances.

Advanced techniques like High-Speed Counter-Current Chromatography (HSCCC) are also being explored for the preparative isolation and purification of natural products, including steroid saponins, demonstrating potential for application in isolating specific steroidal impurities from complex mixtures. The principle relies on liquid-liquid partitioning, offering advantages like larger sample loading capacity and high recovery.

Other purification strategies include selective extraction with organic solvents, crystallization, and techniques exploiting differences in polarity or acidity of the compounds. Research into novel stationary phases and mobile phases for chromatography, as well as optimized extraction and crystallization protocols, remains critical for efficient isolation of Δ8(14)-Levonorgestrel and other impurities. Forced degradation studies can also be undertaken to increase impurity proportions before purification trials.

Integration of Artificial Intelligence and Machine Learning in Impurity Prediction and Control

The complexity of steroidal synthesis and the potential for numerous impurities make impurity prediction and control a challenging task. The integration of Artificial Intelligence (AI) and Machine Learning (ML) offers promising avenues for addressing these challenges.

Furthermore, AI and ML models can be developed to correlate structural features of steroids with their chromatographic retention times, aiding in the identification of unknown impurities from analytical data like mass spectrometry. While current models for retention time prediction may have limitations in accuracy due to data availability, ongoing research aims to improve these models. The application of AI/ML in this domain could significantly accelerate the process of identifying and characterizing impurities like Δ8(14)-Levonorgestrel, especially when dealing with complex mixtures and low-level contaminants.

Interdisciplinary Research on Process Analytical Technology (PAT) for Real-time Monitoring of Impurity Levels

Process Analytical Technology (PAT) is a framework aimed at designing, analyzing, and controlling pharmaceutical manufacturing processes by measuring critical process parameters (CPPs) that impact critical quality attributes (CQAs). The implementation of PAT in steroid synthesis, particularly for monitoring impurity levels like Δ8(14)-Levonorgestrel, is an active area of interdisciplinary research.

PAT tools, such as in-situ spectroscopic techniques (e.g., Raman, UV/Vis, FT-IR) and online chromatographic systems, enable real-time or near real-time monitoring of reactions and intermediate streams. This allows for continuous monitoring of the formation and levels of impurities throughout the synthesis process.

Real-time monitoring provides several benefits, including improved process understanding, rapid problem resolution, optimization, and defect detection. By monitoring impurity levels in real-time, adjustments to process parameters can be made promptly to ensure consistent product quality and minimize the formation of unwanted substances like Δ8(14)-Levonorgestrel. While real-time release testing (RTRT) for active pharmaceutical ingredients (APIs) and intermediates presents technical hurdles, particularly for comprehensive impurity profiling, the advancements in PAT tools and data analysis techniques are paving the way for more robust real-time control strategies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.